(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone
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Overview
Description
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and subsequent functionalization . One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to form the benzimidazole core, which is then further reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halogen, or other substituted derivatives.
Scientific Research Applications
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar biological activities.
(1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one): A structurally related compound with similar chemical properties.
4,5,6,7-tetrahydroindole derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole core with a 4-methylphenyl group enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-8-11(9-7-10)14(18)15-16-12-4-2-3-5-13(12)17(15)19/h6-9,19H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGDHJBEBANNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC3=C(N2O)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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